N-cyclopentyl-4-(phenoxymethyl)benzamide
Description
N-cyclopentyl-4-(phenoxymethyl)benzamide is a benzamide derivative characterized by a cyclopentylamine group attached to the benzamide core and a phenoxymethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of benzamide analogs, which are frequently explored for bioactivity, including enzyme inhibition and antioxidant properties .
Properties
IUPAC Name |
N-cyclopentyl-4-(phenoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(20-17-6-4-5-7-17)16-12-10-15(11-13-16)14-22-18-8-2-1-3-9-18/h1-3,8-13,17H,4-7,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGQHBDIGMZSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Substituent Effects: The presence of bulky groups (e.g., cyclopentyl) or polar moieties (e.g., sulfonamide, carboxyl) significantly alters solubility and bioactivity. For example, sulfonamide-containing analogs (e.g., N-cyclopentyl-4-(methanesulfonamido)benzamide) exhibit higher polarity compared to phenoxymethyl derivatives .
- Bioactivity: Compounds with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show enhanced PCAF histone acetyltransferase (HAT) inhibition (79% at 100 μM), suggesting that hydrophobic interactions play a critical role in enzyme binding .
Physicochemical and Functional Insights
- Solubility: Methoxy and hydroxyl substituents (e.g., in A8 and H10 ) improve water solubility, whereas long alkyl chains (e.g., tetradecanoyl) increase lipophilicity, affecting membrane permeability .
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